(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane
Overview
Description
(1R,6R)-7-Boc-3,7-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atoms in the bicyclic structure. This is usually done by reacting the bicyclic compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Oxidation and reduction reactions: The bicyclic structure can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition reactions: The compound can undergo cycloaddition reactions, such as [2+2] photocycloaddition, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cycloaddition reactions: These reactions often require light or heat to proceed and may involve catalysts to increase efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various Boc-protected derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the bicyclic structure.
Scientific Research Applications
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The Boc group protects the nitrogen atoms, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane: This compound has a similar bicyclic structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride: This compound features an oxa-azabicyclo structure with a hydrochloride salt form.
Uniqueness
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to its specific Boc protecting group, which provides stability and allows for selective reactions. The rigid bicyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and research findings.
- Chemical Formula : CHNO
- CAS Number : 1932299-20-1
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a bicyclic structure with a tert-butyl (Boc) protecting group, which enhances its stability and solubility.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions that can modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : This compound acts as an inhibitor for certain β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, it can restore the efficacy of antibiotics against resistant strains of bacteria.
- Ligand Activity : It serves as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and receptor interactions.
Biological Activity
Research has shown that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. For instance, it has been noted to have a minimum inhibitory concentration (MIC) of less than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii .
Bacterial Strain | MIC (mg/dm³) |
---|---|
Pseudomonas aeruginosa | < 0.125 |
Acinetobacter baumannii | 0.5 |
- Cytotoxicity : Preliminary studies indicate that while the compound is effective against bacteria, its cytotoxic effects on mammalian cells remain low, making it a promising candidate for further development in antimicrobial therapies.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Boc Group : The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
- Purification : The final product is purified through crystallization or chromatography to achieve high purity levels (>95%).
Case Studies
Several studies have explored the biological applications of this compound:
- Study on Antibacterial Efficacy : A study published in MDPI highlighted its potential as a β-lactamase inhibitor, demonstrating significant antibacterial effects against resistant bacterial strains .
- Enzyme Interaction Studies : Research conducted by Reck et al. illustrated the compound's role in enhancing the activity of β-lactam antibiotics when used in combination with other agents .
Properties
IUPAC Name |
tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRKRDWYBRFAA-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680480 | |
Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-80-3 | |
Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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